

Application Note: Heterocyclic Library Synthesis Using 3-Amino-1-cyclohexyl-1-methylthiourea

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Compound of Interest

Compound Name: *3-amino-1-cyclohexyl-1-methylthiourea*

CAS No.: *122828-98-2*

Cat. No.: *B6156139*

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Introduction & Compound Profile

3-amino-1-cyclohexyl-1-methylthiourea (also known as

-cyclohexyl-

-methylhydrazinecarbothioamide) is a privileged building block in medicinal chemistry. Its structure features a thiosemicarbazide core substituted at the

-position with a lipophilic cyclohexyl-methyl motif. This specific substitution pattern is critical for modulating the pharmacokinetic properties (logP, metabolic stability) of the resulting pharmaceutical intermediates.

Unlike simple thiosemicarbazides, the bulky cyclohexyl group provides steric protection and lipophilicity, making this scaffold particularly valuable for synthesizing G-Protein Coupled Receptor (GPCR) ligands, antimicrobials, and kinase inhibitors where hydrophobic pocket occupancy is required.

Chemical Specifications

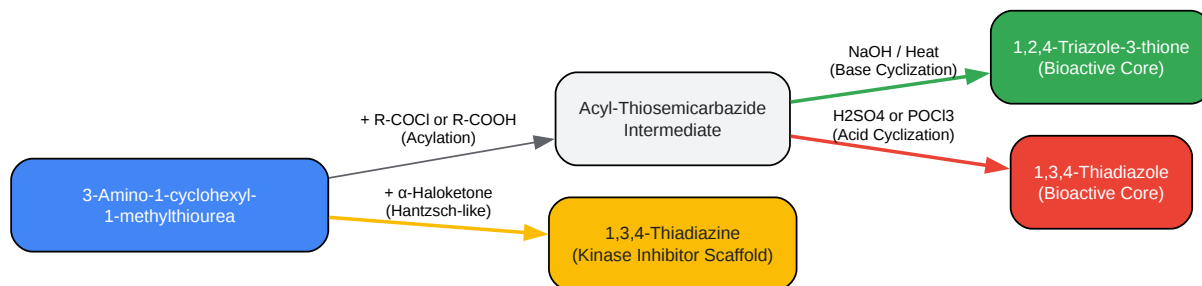
Property	Specification
CAS Number	122828-98-2
IUPAC Name	1-amino-3-cyclohexyl-3-methylthiourea (or -cyclohexyl- -methylhydrazinecarbothioamide)
Molecular Formula	
Molecular Weight	187.31 g/mol
Solubility	Soluble in DMSO, MeOH, EtOH; Sparingly soluble in water.[1][2]
Reactivity	Amphoteric nucleophile; reacts with electrophiles (acyl chlorides, aldehydes) at the hydrazine tail () and undergoes cyclization at the thiocarbonyl ().

Strategic Reaction Pathways

The utility of this compound lies in its ability to function as a divergent precursor. Depending on the reaction medium (Acidic vs. Basic) and the coupling partner, it selectively cyclizes into three distinct bioactive heterocyclic classes:

- 1,2,4-Triazole-3-thiones: Via base-catalyzed cyclodehydration.[1]
- 1,3,4-Thiadiazoles: Via acid-catalyzed cyclodehydration.
- 1,3,4-Thiadiazines: Via condensation with
-haloketones.[3]

Pathway Visualization



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Figure 1: Divergent synthetic pathways for CAS 122828-98-2. The choice of catalyst dictates the heteroatom arrangement in the final ring.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Cyclohexyl-4-methyl-1,2,4-triazole-3-thiones

Target Class: Anti-inflammatory and antifungal candidates.

Mechanism: This transformation proceeds via the formation of an acylthiosemicarbazide intermediate. Under basic conditions, the nitrogen attacks the amide carbonyl, eliminating water to form the triazole ring.

Reagents:

- **3-amino-1-cyclohexyl-1-methylthiourea** (1.0 equiv)
- Aryl/Alkyl Carboxylic Acid (1.0 equiv) or Acyl Chloride
- Phosphorus Oxychloride () (if using acid) OR Ethanol/Reflux (if using chloride)
- Sodium Hydroxide (NaOH), 4N aqueous solution[4]

- Hydrochloric Acid (HCl), 2N for neutralization[4]

Step-by-Step Methodology:

- Acylation (Intermediate Formation):
 - Dissolve carboxylic acid (10 mmol) and **3-amino-1-cyclohexyl-1-methylthiourea** (10 mmol) in anhydrous POCl₃ (15 mL).
 - Critical Step: Reflux the mixture for 3–4 hours. Monitor by TLC (System: CHCl₃:MeOH 9:1) until the starting thiourea is consumed.
 - Alternative: If using Acyl Chloride, stir with thiourea in dry Pyridine or DCM/TEA at 0°C to RT for 2 hours.
 - Pour the reaction mixture onto crushed ice. The solid precipitate is the 1-acyl-4-cyclohexyl-4-methylthiosemicarbazide. Filter and wash with cold water.
- Base-Catalyzed Cyclization:
 - Suspend the isolated acyl-thiosemicarbazide in 4N NaOH solution (20 mL).
 - Reflux the suspension for 4 hours. The solid should dissolve as the thiolate salt forms.
 - Cool the solution to room temperature.[5]
 - Filter to remove any insoluble impurities.
- Isolation:
 - Acidify the filtrate with 2N HCl dropwise to pH 3–4.
 - The 1,2,4-triazole-3-thione will precipitate as a white/off-white solid.
 - Filter, wash with water, and recrystallize from Ethanol/Water (8:2).

Data Validation:

- IR: Look for disappearance of Carbonyl () band ($\sim 1680\text{ cm}^{-1}$) and appearance of ($\sim 1600\text{ cm}^{-1}$) and ($\sim 1280\text{ cm}^{-1}$).
- Yield Expectation: 65–85%.

Protocol B: Synthesis of 2-Amino-1,3,4-Thiadiazoles

Target Class: Antimicrobial and carbonic anhydrase inhibitors.

Mechanism: Under acidic dehydrating conditions, the Sulfur atom of the thiocarbonyl group acts as the nucleophile, attacking the amide carbonyl. This "S-attack" forms the thiadiazole ring.

Reagents:

- **3-amino-1-cyclohexyl-1-methylthiourea** (1.0 equiv)
- Carboxylic Acid (1.0 equiv)
- Polyphosphoric Acid (PPA) or Conc. Sulfuric Acid ()[\[6\]](#)

Step-by-Step Methodology:

- Reaction Setup:
 - In a round-bottom flask, mix the carboxylic acid (5 mmol) and thiourea (5 mmol).
 - Add PPA (10 g) or conc. (5 mL). PPA is preferred for cleaner profiles.
- Cyclodehydration:
 - Heat the mixture to 80–100°C for 2–3 hours.

- Note: The mixture will become viscous. Mechanical stirring is recommended if scaling up.
- Quenching & Isolation:
 - Pour the hot reaction mixture slowly into crushed ice (100 g) with vigorous stirring.
 - Neutralize the slurry with Ammonium Hydroxide () or solid until pH 7–8.
 - Extract the precipitate with Ethyl Acetate (mL) if it does not filter well, or filter the solid directly.
 - Recrystallize from Ethanol.

Data Validation:

- NMR: The proton of the triazole (from Protocol A) will be absent. The spectrum should show the Cyclohexyl/Methyl signals and the R-group signals.
- Yield Expectation: 50–70%.

Protocol C: Hantzsch-Type Condensation for 1,3,4-Thiadiazines

Target Class: Kinase inhibitors.

Reagents:

- **3-amino-1-cyclohexyl-1-methylthiourea** (1.0 equiv)
- -Bromoacetophenone (or substituted phenacyl bromide) (1.0 equiv)
- Anhydrous Ethanol

Methodology:

- Dissolve the thiourea (2 mmol) in anhydrous Ethanol (10 mL).
- Add the

-haloketone (2 mmol) portion-wise.
- Reflux for 4–6 hours.
- Cool to RT. The hydrobromide salt of the thiadiazine often precipitates directly.
- Filter and neutralize with 10%

to obtain the free base.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Yield (Protocol A)	Incomplete acylation or hydrolysis of amide.	Ensure intermediate is fully formed (TLC) before adding base. Use dry solvents for the acylation step.
Oiling out (Protocol B)	Polymerization or incomplete neutralization.	Use PPA instead of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> . Ensure pH is strictly neutral (7.0) during workup; thiadiazoles can be acid-soluble.
Impurity Profile	Isomer formation (Triazole vs Thiadiazole).	Strictly control pH. Basic = Triazole. [7] Acidic = Thiadiazole. Do not cross-contaminate glassware.
Steric Hindrance	The Cyclohexyl group is bulky.	Increase reaction times by 20–30% compared to methyl-substituted analogues. Use higher boiling solvents (e.g., Dioxane) if needed.

Safety & Handling

- Toxicity: CAS 122828-98-2 is an irritant. It may cause sensitization by skin contact.
- Reactivity: Releases toxic fumes () upon combustion.[\[8\]](#) Incompatible with strong oxidizing agents.[\[8\]](#)
- PPE: Wear nitrile gloves, safety goggles, and work within a fume hood, especially when using or Isocyanates.

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